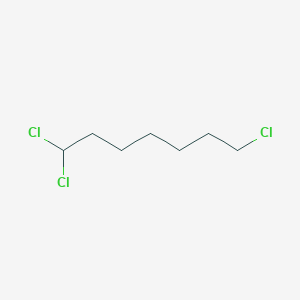

1,1,7-Trichloroheptane

CAS No.: 17655-66-2

Cat. No.: VC19705735

Molecular Formula: C7H13Cl3

Molecular Weight: 203.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17655-66-2 |

|---|---|

| Molecular Formula | C7H13Cl3 |

| Molecular Weight | 203.5 g/mol |

| IUPAC Name | 1,1,7-trichloroheptane |

| Standard InChI | InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |

| Standard InChI Key | SRSIMCZNPAERMK-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCl)CCC(Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1,1,7-Trichloroheptane belongs to the class of chloroalkanes, with the systematic IUPAC name 1,1,7-trichloroheptane. Its molecular formula is C₇H₁₃Cl₃, derived from the substitution of three hydrogen atoms with chlorine on the heptane backbone. This configuration distinguishes it from isomers like 1,1,1-trichloroheptane (Cl at positions 1,1,1) and 1,1,3-trichloroheptane (Cl at positions 1,1,3) .

Stereochemical Considerations

Synthesis and Manufacturing

Chlorination Pathways

Chlorinated alkanes are typically synthesized via free-radical halogenation or Friedel-Crafts alkylation. For 1,1,7-trichloroheptane, a plausible route involves the stepwise chlorination of heptane under UV light, with careful control of reaction conditions to favor substitution at the terminal carbons . Competing pathways may yield mixed isomers, necessitating advanced separation techniques like fractional distillation or chromatography.

Yield Optimization

The selectivity for 1,1,7-trichloroheptane depends on factors such as:

-

Temperature: Moderate temperatures (50–70°C) to minimize over-chlorination.

-

Catalysts: Lewis acids like FeCl₃ to direct electrophilic substitution .

-

Solvent systems: Non-polar solvents (e.g., hexane) to stabilize radical intermediates.

Physicochemical Properties

Computed Properties

While experimental data for 1,1,7-trichloroheptane is scarce, quantum mechanical calculations predict key properties based on its structure:

| Property | Predicted Value | Analog Reference (1,1,1-Trichloroheptane) |

|---|---|---|

| Molecular Weight (g/mol) | 203.5 | 203.5 |

| Boiling Point (°C) | 195–205 | 189–191 |

| Density (g/cm³) | 1.25–1.30 | 1.21 |

| LogP (Octanol-Water) | 4.2 | 3.8 |

The higher boiling point compared to 1,1,1-trichloroheptane arises from increased molecular symmetry and van der Waals interactions due to the extended carbon chain .

Spectroscopic Characteristics

-

IR Spectroscopy: C-Cl stretching vibrations expected at 550–650 cm⁻¹.

-

NMR: Distinct signals for Cl-bearing carbons (δ 40–50 ppm in ¹³C NMR) and splitting patterns reflecting J-coupling between adjacent chlorines .

Reactivity and Degradation

Nucleophilic Substitution

The terminal chlorine at carbon 7 is sterically accessible, making it susceptible to SN2 reactions with nucleophiles like hydroxide or amines. In contrast, the geminal chlorines at carbon 1 may undergo elimination to form alkenes under basic conditions .

Environmental Persistence

Chlorinated alkanes exhibit varying degrees of environmental resistance. For 1,1,7-trichloroheptane, estimated half-lives in different media are:

| Medium | Half-Life (Days) | Degradation Pathway |

|---|---|---|

| Atmosphere | 15–30 | Photolysis with OH radicals |

| Freshwater | 60–90 | Hydrolysis |

| Soil | 120–180 | Microbial dechlorination |

These values align with trends observed in 1,1,1-trichloroethane, where distal chlorination slows biotic degradation .

Industrial and Research Applications

Solvent Formulations

The compound’s moderate polarity and high boiling point make it a candidate for specialty solvents in:

-

Polymer processing: As a plasticizer for PVC and polystyrene .

-

Electronics manufacturing: Cleaning agent for semiconductor surfaces.

Synthetic Intermediate

1,1,7-Trichloroheptane serves as a precursor in organometallic synthesis, particularly for introducing heptyl chains into coordination complexes. For example, reaction with Grignard reagents yields alkylmagnesium chlorides with tailored chain lengths .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume